1,3,6,8-Tetrabromopyrene

Catalog No.
S703294
CAS No.
128-63-2
M.F
C16H6Br4
M. Wt
517.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,6,8-Tetrabromopyrene

CAS Number

128-63-2

Product Name

1,3,6,8-Tetrabromopyrene

IUPAC Name

1,3,6,8-tetrabromopyrene

Molecular Formula

C16H6Br4

Molecular Weight

517.8 g/mol

InChI

InChI=1S/C16H6Br4/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H

InChI Key

ZKBKRTZIYOKNRG-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br

Canonical SMILES

C1=CC2=C3C(=C(C=C2Br)Br)C=CC4=C(C=C(C1=C43)Br)Br

1.3,6,8-Tetrabromopyrene (TBP) is a brominated organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) specifically derived from pyrene []. While TBP itself has not been extensively studied for its own properties, its research applications primarily lie in its ability to mimic other PAHs, particularly 1-hydroxypyrene (1-OHP), a biomarker for human exposure to carcinogenic PAHs [].

  • Biomarker Detection

    TBP serves as a surrogate for 1-OHP in studies investigating human exposure to PAHs. Due to its similar chemical structure and behavior, TBP can be readily detected in biological samples like urine and feces, indirectly reflecting 1-OHP levels and PAH exposure [, ]. This approach simplifies analysis as 1-OHP itself is prone to degradation and challenging to measure directly.

  • Material Development

    TBP is employed in the development of luminescent metal-organic frameworks (MOFs). These MOFs exhibit near-infrared (NIR) luminescence, making them potentially useful for monitoring 1-OHP in biological samples []. The luminescent properties of TBP within the MOF structure allow for sensitive detection of 1-OHP, potentially contributing to improved PAH exposure assessment methods.

1,3,6,8-Tetrabromopyrene is a polybrominated aromatic hydrocarbon with the chemical formula C16H6Br4C_{16}H_6Br_4. It is derived from pyrene through bromination, resulting in a compound that exhibits significant thermal and photochemical stability. The structure consists of a pyrene backbone with four bromine atoms substituted at the 1, 3, 6, and 8 positions. This configuration contributes to its unique properties, including its solubility characteristics and fluorescence behavior .

Due to the limited research on 1,3,6,8-Tetrabromopyrene, its mechanism of action in any biological system is unknown.

  • As a brominated organic compound, 1,3,6,8-Tetrabromopyrene might share some properties with other brominated flame retardants, which can be toxic []. However, specific hazard information for 1,3,6,8-Tetrabromopyrene is not available in scientific publications. Due to this lack of data, it's advisable to handle this compound with caution in a laboratory setting following standard procedures for unknown chemicals.

Limitations and Future Research

  • Scientific research on 1,3,6,8-Tetrabromopyrene is scarce. More studies are needed to understand its potential environmental impact, biological properties, and safe handling procedures.
Typical of polybrominated compounds. These include:

  • Electrophilic Substitution: The bromine atoms can participate in further electrophilic substitutions due to their electron-withdrawing nature.
  • Nucleophilic Reactions: The compound can react with nucleophiles, leading to the substitution of bromine atoms.
  • Dehalogenation: Under specific conditions, it can release hydrogen bromide and form less brominated derivatives or other products .

Research indicates that 1,3,6,8-Tetrabromopyrene possesses notable biological activities. It has been studied for its potential toxicity and environmental impact as a persistent organic pollutant. Its bioaccumulation in aquatic organisms raises concerns regarding its effects on ecosystems. Additionally, some studies suggest that it may exhibit anti-cancer properties due to its ability to interact with cellular mechanisms .

1,3,6,8-Tetrabromopyrene can be synthesized through several methods:

  • Bromination of Pyrene: The most common method involves the reaction of pyrene with bromine in a solvent such as nitrobenzene under controlled temperature conditions. For instance:
    • Pyrene is dissolved in nitrobenzene.
    • Bromine is added dropwise while stirring at elevated temperatures (around 80°C) for several hours.
    • Post-reaction workup involves neutralizing excess bromine and isolating the product through filtration .
  • Alternative Methods: Other methods include using sodium chlorate and bromine in aqueous solutions under specific temperature profiles to achieve high yields of the tetrabrominated product .

The applications of 1,3,6,8-Tetrabromopyrene are diverse:

  • Fluorescent Dyes: It is utilized as a fluorescent probe in various analytical applications due to its strong fluorescence properties.
  • Material Science: The compound is explored for use in developing flame retardants owing to its high bromine content.
  • Environmental Monitoring: It serves as an important marker for studying polybrominated diphenyl ethers and other related compounds in environmental samples .

Interaction studies involving 1,3,6,8-Tetrabromopyrene focus on its reactivity with various organic compounds. For example:

  • Reactions with Carbazole Derivatives: It has been shown to react with dimethoxy-substituted carbazoles under specific conditions to form new derivatives. These interactions highlight the compound's potential in synthesizing novel materials with tailored properties .
  • Photochemical Behavior: Studies have also investigated how light exposure affects its stability and reactivity with other organic molecules.

Several compounds share structural similarities with 1,3,6,8-Tetrabromopyrene. Here are notable examples:

Compound NameChemical FormulaUnique Features
PyreneC16H10C_{16}H_{10}Parent compound; lacks bromination
1-BromopyreneC16H9BrC_{16}H_{9}BrMonobrominated; less hydrophobic
1,3-DibromopyreneC16H8Br2C_{16}H_{8}Br_2Dibrominated; different reactivity profile
Decabromodiphenyl etherC12Br10OC_{12}Br_{10}OHighly brominated; used as a flame retardant

Uniqueness of 1,3,6,8-Tetrabromopyrene:

  • The tetrabrominated structure provides distinct physical and chemical properties compared to less or differently substituted derivatives.
  • Its specific pattern of substitution affects both its biological activity and environmental persistence.

XLogP3

7.8

UNII

6VWU1E395N

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

128-63-2

Wikipedia

1,3,6,8-tetrabromopyrene

General Manufacturing Information

Pyrene, 1,3,6,8-tetrabromo-: INACTIVE

Dates

Modify: 2023-08-15

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